1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene
Description
Early Methodologies in Blanc Chloromethylation and Their Limitations
The Blanc chloromethylation reaction, first reported by Gustave Louis Blanc in 1923, introduced a foundational method for appending chloromethyl groups to aromatic systems. The classical protocol involves treating aromatic substrates with formaldehyde and hydrogen chloride under Lewis acid catalysis, typically zinc chloride. The reaction proceeds via protonation of formaldehyde to generate an electrophilic species, which undergoes aromatic electrophilic substitution followed by chloride displacement.
Mechanistic Insights and Substrate Scope
Key intermediates include the chlorocarbenium ion (ClCH₂⁺) or (chloromethyl)oxonium species, which attack electron-rich aromatic rings. Moderately activated substrates such as alkylbenzenes and halogenated aromatics react efficiently, but strongly deactivated systems (e.g., nitrobenzene, benzenesulfonic acid) exhibit marginal reactivity. Phenols and anilines are unsuitable due to uncontrolled Friedel-Crafts alkylation side reactions, leading to diarylmethane byproducts.
Operational Challenges
- Safety Concerns : The reaction produces trace amounts of bis(chloromethyl) ether, a potent carcinogen, complicating industrial-scale applications.
- Catalyst Limitations : Zinc chloride’s hygroscopic nature necessitates stringent anhydrous conditions, increasing process complexity.
- Environmental Impact : Acidic aqueous waste streams containing metal salts require costly neutralization and disposal.
Table 1: Substrate Compatibility in Classical Blanc Chloromethylation
| Substrate Class | Reactivity | Major Byproducts |
|---|---|---|
| Alkylbenzenes | High | Diaryl methanes |
| Halobenzenes | Moderate | Oligomeric chlorides |
| Nitrobenzenes | Low | Unreacted starting material |
| Phenols/Anilines | None | Polyalkylated derivatives |
These limitations spurred efforts to develop safer, more versatile chloromethylation strategies.
Paradigm Shift Toward Catalytic Carboxylic Acid-Mediated Processes
Recent advances have replaced traditional Lewis acids with short-chain carboxylic acids (e.g., acetic acid) as catalysts, addressing many shortcomings of the Blanc method. This approach, exemplified in patent WO2020250018A1, eliminates zinc chloride and enables chloromethylation under milder conditions.
Key Innovations
- Catalyst Design : Carboxylic acids act as dual proton donors and nucleophilic promoters, facilitating in situ generation of chloromethylating agents without metal residues.
- Solvent Systems : Biphasic mixtures (e.g., toluene/water) improve reagent mixing and product isolation, reducing energy-intensive distillation steps.
- Substrate Tolerance : The method accommodates electron-deficient aromatics such as 3,5-bis(methylsulfonyl)benzene, which are unreactive in classical Blanc conditions.
Comparative Efficiency
A case study using anisole demonstrated 76.5% yield of 4-chloromethyl anisole with >98% purity, outperforming traditional methods plagued by over-alkylation. The absence of bis(chloromethyl) ether byproducts further underscores its industrial viability.
Reaction Equation:
$$ \text{Ar–H} + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{RCOOH}} \text{Ar–CH}2\text{Cl} + \text{H}_2\text{O} $$
Critical Analysis of In Situ Chloromethylating Agent Generation Strategies
Modern protocols emphasize in situ generation of chloromethylating agents to enhance safety and atom economy. Two predominant strategies have emerged:
Strategy 1: Formaldehyde Precursor Activation
Paraformaldehyde depolymerizes in the presence of hydrogen chloride to yield formaldehyde, which reacts with HCl to form chloromethylating agents. This method, used in WO2020250018A1, avoids handling gaseous formaldehyde and minimizes exposure risks.
Strategy 2: Ether-Based Reagents
Dimethoxymethane (DMM) and chlorosulfonic acid generate methyl chloromethyl ether intermediates, as reported in zinc iodide-catalyzed systems. This approach operates at ambient temperatures (5–10°C), enabling chloromethylation of thermally labile substrates like 3,5-dimethyl-O-carbethoxy phenol.
Advantages and Challenges
| Parameter | Formaldehyde Activation | Ether-Based Reagents |
|---|---|---|
| Temperature Range | 30–50°C | 5–10°C |
| Byproduct Profile | H₂O | Methanol, SO₃H⁻ |
| Substrate Scope | Broad | Electron-rich rings |
| Catalyst Loading | 1–5 mol% | 5 mol% |
While both strategies reduce carcinogen formation, ether-based systems require stringent control of chlorosulfonic acid stoichiometry to prevent sulfonation side reactions.
Properties
IUPAC Name |
1-(chloromethyl)-3,5-bis(methylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLKMINACPQAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)CCl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375550 | |
| Record name | 1-(chloromethyl)-3,5-bis(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-87-4 | |
| Record name | 1-(chloromethyl)-3,5-bis(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Synthesis from 4-Aminophenylacetic Acid Derivatives
A primary route involves 4-aminophenylacetic acid as a precursor. The process begins with esterification of the carboxylic acid group to form methyl 4-aminophenylacetate, followed by sulfonation of the aromatic amine. Key steps include:
- Esterification : The carboxylic acid group is converted to a methyl ester using methanol under acidic conditions, yielding methyl 4-aminophenylacetate.
- Sulfonation : The amino group is oxidized to a sulfonyl group. This typically involves reacting the amine with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to form the methylsulfonyl derivative. However, introducing two methylsulfonyl groups requires sequential sulfonation or a di-sulfonating agent.
- Chloromethylation : The benzylic position undergoes chloromethylation using chloromethyl methyl ether (MOMCl) or formaldehyde/HCl (Blanc reaction). The electron-withdrawing sulfonyl groups deactivate the ring, necessitating aggressive conditions (e.g., ZnCl₂ as a catalyst).
Challenges:
Direct Functionalization of Pre-Substituted Benzene Derivatives
An alternative approach starts with a benzene ring pre-functionalized with methyl groups, which are later sulfonated:
- Friedel-Crafts Alkylation : Introduce methyl groups at positions 3 and 5 using methyl chloride and AlCl₃.
- Sulfonation : Oxidize methyl groups to methylsulfonyl using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.
- Chloromethylation : Employ MOMCl or ClCH₂OCH₃ with ZnCl₂ to install the chloromethyl group at position 1.
Advantages:
Comparative Analysis of Methods
Optimization Strategies
Catalytic Improvements
Industrial-Scale Production Insights
Commercial suppliers (e.g., Sigma-Aldrich, Matrix Scientific) utilize the pre-substituted benzene route due to scalability. Key industrial considerations include:
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
Synthetic Chemistry
1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene serves as a versatile building block in organic synthesis. Its chloromethyl group can undergo nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property makes it useful for creating complex molecules in pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity. The sulfonyl groups may enhance the compound's ability to disrupt microbial membranes.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism may involve inducing apoptosis and inhibiting cell cycle progression.
Pharmaceutical Applications
Due to its structural characteristics, this compound is being investigated as a potential pharmaceutical intermediate. Its ability to modify biological targets makes it a candidate for drug development, particularly in targeting diseases such as cancer and bacterial infections.
Anticancer Efficacy Study
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM against breast and colon cancer cell lines.
- Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls.
Antimicrobial Activity Assessment
In another study focusing on the antimicrobial effects of similar compounds, researchers found that:
- Minimum Inhibitory Concentration (MIC) : The MIC for related compounds ranged from 25 to 100 µg/mL against Gram-positive bacteria.
- Effectiveness : The presence of methylsulfonyl groups was correlated with enhanced membrane disruption in bacterial cells.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene involves the reactivity of its functional groups. The chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The methylsulfonyl groups can undergo oxidation and reduction, making the compound versatile in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-(Chloromethyl)-3,5-dimethylbenzene
Structure: Features methyl (-CH₃) groups at positions 3 and 5 and a chloromethyl (-CH₂Cl) group at position 1. Synthesis: Prepared via reaction of (3,5-dimethylphenyl)methanol with thionyl chloride (SOCl₂), achieving 71% yield under optimized conditions . Key Differences:
- Electronic Effects : Methyl groups are electron-donating, rendering the aromatic ring less electron-deficient compared to the bis(methylsulfonyl) analogue.
- Reactivity : The chloromethyl group in 1-(chloromethyl)-3,5-dimethylbenzene is less activated for substitution due to the absence of electron-withdrawing groups.
- Applications : Primarily used in organic synthesis for alkylation reactions, but lacks the polarity and biological activity associated with sulfonyl groups.
1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene
Structure : Contains trifluoromethyl (-CF₃) groups at positions 3 and 5 and a chloromethyl (-CH₂Cl) group at position 1 (CAS: 874-87-3) .
Key Differences :
- Electronic Effects : -CF₃ groups are stronger electron-withdrawing than -SO₂CH₃, leading to a more electron-deficient aromatic ring.
- Lipophilicity : Trifluoromethyl groups increase lipophilicity, whereas sulfonyl groups enhance water solubility.
- Reactivity : The chloromethyl group in the trifluoromethyl derivative may exhibit higher electrophilicity but reduced stability in aqueous environments.
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylamino)carbonylhydrazine (101M)
Structure: A sulfonylhydrazine prodrug with methylsulfonyl, chloroethyl, and methylamino carbonyl groups . Key Differences:
- Biological Activity : 101M demonstrates broad-spectrum antineoplastic activity, attributed to its DNA-modifying hydrazine moiety.
- Functional Groups : The target compound lacks the hydrazine and carbonyl groups critical for 101M’s prodrug activation.
- Applications: 101M is used in cancer therapy, while this compound is a non-pharmacological synthetic intermediate.
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone)
Structure : Features a phenylsulfonyl (-SO₂C₆H₅) group at position 4 and a chlorine atom at position 1 .
Key Differences :
- Applications: Sulphenone is a pesticide, whereas the target compound’s applications are more diverse due to its chloromethyl group.
Biological Activity
1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene, commonly referred to as MBS, is a compound with significant biological activity primarily recognized for its role as a bifunctional crosslinking agent in proteomic research. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁ClO₄S₂
- Molecular Weight : 282.76 g/mol
- Functional Groups :
- Chloromethyl group (-CH₂Cl)
- Two methylsulfonyl groups (-SO₂CH₃)
The chloromethyl group enhances reactivity through nucleophilic substitution reactions, while the methylsulfonyl groups improve solubility and reactivity, making MBS suitable for aqueous environments typical in biological studies.
This compound functions primarily as a crosslinker in protein studies. It reacts with nucleophilic amino acid side chains such as thiols (cysteine) and amines (lysine), facilitating the formation of covalent bonds between proteins. This property is crucial for studying protein-protein interactions and structural biology.
1. Proteomics
MBS is extensively utilized in proteomic workflows to analyze protein complexes through techniques like high-performance liquid chromatography coupled with tandem mass spectrometry. The ability to form stable crosslinks allows researchers to preserve protein interactions during analysis.
Case Studies and Research Findings
Research has highlighted the effectiveness of MBS in various applications:
- Crosslinking Efficiency : A study demonstrated that MBS significantly improves the identification of protein interactions in complex mixtures, enhancing the resolution of mass spectrometry analyses.
- Synthetic Routes : Several synthetic methods have been developed to produce MBS, which include nucleophilic substitution reactions that leverage its chloromethyl functionality.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Properties | Applications |
|---|---|---|---|
| MBS | MBS Structure | Bifunctional crosslinker | Proteomics, potential anticancer |
| Compound A | Structure A | Antimicrobial | Drug development |
| Compound B | Structure B | Anticancer | Pharmaceutical research |
Safety and Handling
MBS is classified as an irritant and requires careful handling in laboratory settings due to its reactive nature. Safety protocols must be followed to mitigate any risks associated with exposure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(chloromethyl)-3,5-bis(methylsulfonyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via sequential sulfonylation and chloromethylation. First, methylsulfonyl groups are introduced to benzene using methylsulfonyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst, 0–5°C). Chloromethylation is achieved via chloromethyl methyl ether (MOM-Cl) with ZnCl₂ as a catalyst. Key factors include:
- Temperature control (exothermic sulfonylation requires cooling).
- Stepwise addition to avoid over-substitution.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize the electronic effects of methylsulfonyl and chloromethyl groups on the benzene ring?
- Methodological Answer : Use computational tools (DFT calculations) to map electron density and Hammett substituent constants (σₚ for SO₂CH₃ ≈ +0.72; σₘ for CH₂Cl ≈ +0.37). Experimentally, assess reactivity in electrophilic substitution (e.g., nitration yields para/ortho isomers due to meta-directing SO₂ groups). Compare with IR spectroscopy (C-Cl stretch ~650 cm⁻¹, SO₂ asymmetric stretch ~1350 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction outcomes when using this compound as a building block for heterocycles?
- Methodological Answer : Contradictions (e.g., variable cyclization yields) arise from steric hindrance and electronic effects. Solutions include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at CH₂Cl.
- Protecting group strategies : Temporarily reduce sulfonyl group electron-withdrawing effects via silylation (e.g., tert-butyldimethylsilyl chloride) .
- Mechanistic studies : Use ²⁵Cl NMR to track chloride displacement kinetics .
Q. How can this compound be applied in drug discovery, particularly as a pharmacophore or prodrug component?
- Methodological Answer : The chloromethyl group enables conjugation with amines or thiols (e.g., forming benzyl-azide click chemistry intermediates). Methylsulfonyl groups enhance metabolic stability. Example workflow:
- Step 1 : React with piperazine to form a tertiary amine linker.
- Step 2 : Evaluate cytotoxicity via MTT assays (IC₅₀ < 10 µM in cancer cell lines suggests potential).
- Step 3 : Validate target engagement using SPR or MST binding assays .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- Methodological Answer : Common impurities include residual AlCl₃ (ICP-MS detection) and bis-sulfonylated by-products. Mitigation involves:
- HPLC-MS analysis : C18 column, mobile phase of methanol/0.1% formic acid (retention time ~8.2 min for target compound).
- Validation : Follow ICH Q3A guidelines, ensuring impurities <0.15% .
Data Contradiction Analysis
Q. Why do computational predictions and experimental NMR data sometimes misalign for this compound’s substituent effects?
- Methodological Answer : Discrepancies stem from solvation effects (DFT often assumes gas phase) and crystal packing (XRD reveals intermolecular S=O···H-C interactions). Address by:
- Solvent-correction models : Use COSMO-RS in computational workflows.
- Solid-state NMR : Compare with solution-phase data to identify environmental effects .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 39552-81-3 | |
| Molecular Formula | C₉H₁₀Cl₂O₄S₂ | |
| Melting Point | 162–165°C (DSC) | |
| logP (Octanol-Water) | 2.8 (Predicted) | |
| Hammett σ (SO₂CH₃) | +0.72 (meta) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
